molecular formula C15H13BrOS B1273311 3-Bromo-4'-(ethylthio)benzophenone CAS No. 844879-52-3

3-Bromo-4'-(ethylthio)benzophenone

Cat. No.: B1273311
CAS No.: 844879-52-3
M. Wt: 321.2 g/mol
InChI Key: VTDWMJVTLSWLCW-UHFFFAOYSA-N
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Description

3-Bromo-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS. It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and ethylthio groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of benzophenone derivatives. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, with acetic acid as the solvent .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-4’-(ethylthio)benzophenone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield, safety, and cost-effectiveness while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4’-(ethylthio)benzophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(ethylthio)benzophenone involves its interaction with molecular targets such as enzymes and proteins. The bromine and ethylthio groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-ethylthio-benzophenone
  • 3-Chloro-4’-(ethylthio)benzophenone
  • 3-Bromo-4’-(methylthio)benzophenone

Uniqueness

3-Bromo-4’-(ethylthio)benzophenone is unique due to the specific combination of bromine and ethylthio substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

Properties

IUPAC Name

(3-bromophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDWMJVTLSWLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373662
Record name 3-Bromo-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-52-3
Record name 3-Bromo-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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